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Compound of Interest

Compound Name: 2,4-Difluoro-3-nitropyridine

Cat. No.: B057348 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies

for the characterization of 2,4-difluoro-3-nitropyridine. While specific experimental data for

this compound is not readily available in public spectroscopic databases, this document

outlines the standard experimental protocols and expected spectral characteristics based on its

molecular structure. This information serves as a valuable resource for researchers involved in

the synthesis, quality control, and application of this and structurally related compounds.

Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for 2,4-difluoro-3-nitropyridine,

this section details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS) data based on established principles of spectroscopy and the compound's structure.

Table 1: Predicted ¹H NMR Spectral Data for 2,4-Difluoro-
3-nitropyridine
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Position
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-5 8.0 - 8.4 ddd

³J(H-F) ≈ 7-10 Hz,

³J(H-H) ≈ 8-9 Hz,

⁴J(H-F) ≈ 2-4 Hz

H-6 8.5 - 8.8 ddd

³J(H-H) ≈ 8-9 Hz,

⁴J(H-F) ≈ 2-4 Hz,

⁵J(H-F) ≈ 1-2 Hz

Note: Chemical shifts are predicted relative to a standard internal reference like

tetramethylsilane (TMS). The electron-withdrawing nature of the nitro group and fluorine atoms

will cause significant downfield shifts for the pyridine protons.

Table 2: Predicted ¹³C NMR Spectral Data for 2,4-
Difluoro-3-nitropyridine

Position
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

C-2 150 - 160 d ¹J(C-F) ≈ 240-260 Hz

C-3 130 - 140 d ²J(C-F) ≈ 15-25 Hz

C-4 155 - 165 d ¹J(C-F) ≈ 250-270 Hz

C-5 120 - 130 d ³J(C-F) ≈ 3-5 Hz

C-6 145 - 155 d ⁴J(C-F) ≈ 1-3 Hz

Note: Carbon atoms directly attached to fluorine will exhibit large one-bond coupling constants

(¹J(C-F)). Carbons further away will show smaller long-range couplings.

Table 3: Predicted ¹⁹F NMR Spectral Data for 2,4-
Difluoro-3-nitropyridine
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Position
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

F at C-2 -80 to -100 d ⁴J(F-F) ≈ 15-25 Hz

F at C-4 -90 to -110 d ⁴J(F-F) ≈ 15-25 Hz

Note: Chemical shifts are predicted relative to a standard internal reference like CFCl₃. The

electronic environment of the pyridine ring will influence the exact chemical shifts.

Table 4: Predicted Mass Spectrometry Data for 2,4-
Difluoro-3-nitropyridine

Ion m/z (predicted) Description

[M]⁺ 160 Molecular Ion

[M-NO₂]⁺ 114 Loss of the nitro group

[M-F]⁺ 141 Loss of a fluorine atom

[C₅H₂F₂N]⁺ 115
Fragmentation of the pyridine

ring

Note: The molecular weight of 2,4-difluoro-3-nitropyridine is 160.08 g/mol . The mass

spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation

patterns involving the loss of the nitro group and fluorine atoms.

Experimental Protocols
The following sections provide detailed methodologies for acquiring high-quality spectroscopic

data for 2,4-difluoro-3-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 Sample Preparation

Weigh approximately 5-10 mg of 2,4-difluoro-3-nitropyridine and dissolve it in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
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Ensure the sample is fully dissolved. If necessary, gentle vortexing can be applied.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

Cap the NMR tube securely.

2.1.2 ¹H NMR Spectroscopy Protocol

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Solvent: CDCl₃ (unless the compound is insoluble).

Temperature: 298 K (25 °C).

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width (sw): 0-12 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak

(e.g., CDCl₃ at 7.26 ppm).

2.1.3 ¹³C NMR Spectroscopy Protocol

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for carbon).

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
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Number of Scans: 1024 or more, depending on the sample concentration, to achieve

adequate signal-to-noise.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): 0-200 ppm.

Processing: Apply Fourier transformation with an exponential window function, phase

correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃

at 77.16 ppm).

2.1.4 ¹⁹F NMR Spectroscopy Protocol

Instrument: A high-resolution NMR spectrometer equipped with a fluorine probe (e.g., 376

MHz or higher for fluorine).

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 64-128 scans.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): A range appropriate for aromatic fluorine compounds (e.g., -50 to -150

ppm).

Processing: Apply Fourier transformation, phase correction, and baseline correction. An

external reference standard such as CFCl₃ (0 ppm) is typically used.

Mass Spectrometry (MS)
2.2.1 Sample Preparation
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Prepare a dilute solution of 2,4-difluoro-3-nitropyridine (approximately 1 mg/mL) in a

volatile solvent such as methanol or acetonitrile.

Ensure the sample is fully dissolved.

2.2.2 Electron Ionization (EI) Mass Spectrometry Protocol

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

Ionization Energy: Standard 70 eV.

Source Temperature: 200-250 °C.

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Data Acquisition: Acquire the mass spectrum in full scan mode to observe the molecular ion

and fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 2,4-difluoro-3-nitropyridine.
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Spectroscopic analysis workflow for 2,4-difluoro-3-nitropyridine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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